molecular formula C8H9NO4 B13626881 Methyl 4-methoxy-2-oxo-1,2-dihydropyridine-3-carboxylate

Methyl 4-methoxy-2-oxo-1,2-dihydropyridine-3-carboxylate

Cat. No.: B13626881
M. Wt: 183.16 g/mol
InChI Key: BDNXHSNHXQKICA-UHFFFAOYSA-N
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Description

Methyl 4-methoxy-2-oxo-1,2-dihydropyridine-3-carboxylate is a chemical compound with the molecular formula C8H9NO4. It is a monocarboxylic acid anion resulting from the removal of a proton from the carboxy group of 4-methoxy-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-methoxy-2-oxo-1,2-dihydropyridine-3-carboxylate typically involves the reaction of 4-methoxy-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid with methanol under acidic conditions . The reaction is usually carried out at room temperature, and the product is purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method includes the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields . The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-methoxy-2-oxo-1,2-dihydropyridine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines .

Scientific Research Applications

Methyl 4-methoxy-2-oxo-1,2-dihydropyridine-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 4-methoxy-2-oxo-1,2-dihydropyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to various biochemical effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Properties

Molecular Formula

C8H9NO4

Molecular Weight

183.16 g/mol

IUPAC Name

methyl 4-methoxy-2-oxo-1H-pyridine-3-carboxylate

InChI

InChI=1S/C8H9NO4/c1-12-5-3-4-9-7(10)6(5)8(11)13-2/h3-4H,1-2H3,(H,9,10)

InChI Key

BDNXHSNHXQKICA-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=O)NC=C1)C(=O)OC

Origin of Product

United States

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